molecular formula C19H20N4O2S B2991683 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 298215-21-1

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2991683
CAS No.: 298215-21-1
M. Wt: 368.46
InChI Key: BQVMFMYZRCWOPX-UHFFFAOYSA-N
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Description

The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a triazole-containing acetamide derivative. Its structure features:

  • A 1,2,4-triazole core substituted with a benzyl group at position 5 and a methyl group at position 2.
  • A sulfanyl linker connecting the triazole to an acetamide group.
  • A 4-methoxyphenyl moiety attached to the acetamide nitrogen.

This structural framework is associated with diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, as observed in related analogs .

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-23-17(12-14-6-4-3-5-7-14)21-22-19(23)26-13-18(24)20-15-8-10-16(25-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVMFMYZRCWOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS No. 298215-21-1) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of 368.46 g/mol . The presence of the triazole ring and the methoxyphenyl group are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance antibacterial efficacy.

CompoundBacterial Strains TestedActivity (Zone of Inhibition)
Triazole Derivative AStaphylococcus aureus15 mm
Triazole Derivative BEscherichia coli12 mm
This compoundSalmonella typhiTBD

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The IC50 values for these activities suggest significant cytotoxic effects.

Cell LineIC50 Value (µM)Reference Compound
MCF-710.5Doxorubicin
HCT1168.3Cisplatin

The proposed mechanism of action involves the compound's ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the triazole moiety plays a crucial role in binding to proteins associated with cancer cell survival pathways.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in MDPI evaluated various triazole derivatives for their antibacterial properties against Bacillus subtilis and Salmonella typhi. The results indicated that modifications in the side chains significantly influenced antimicrobial efficacy .
  • Anticancer Evaluation :
    Research conducted by Layek et al. demonstrated that triazole derivatives exhibited promising anticancer activity against multiple cell lines, with particular emphasis on the role of substituents on the phenyl ring .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Compound Name Triazole Substituents Key Differences vs. Target Compound Impact on Properties
Target Compound 4-methyl, 5-benzyl Reference Balances lipophilicity and stability
4-phenyl, 5-benzyl Phenyl instead of methyl at position 4 Increased steric bulk; may reduce metabolic stability
CDD-934506 ( ) Oxadiazole core (not triazole) Replacement of triazole with oxadiazole Enhanced metabolic stability
Benzothiazole-thioether Benzothiazole substituent on triazole Potential π-π stacking interactions

Key Observations :

  • The 4-methyl group in the target compound likely improves solubility compared to bulkier substituents like phenyl.
  • Oxadiazole-containing analogs (e.g., CDD-934506) may exhibit greater metabolic stability due to reduced susceptibility to enzymatic degradation .

Variations on the Acetamide Substituent

Compound Name Acetamide Substituent Key Differences vs. Target Compound Impact on Properties
Target Compound 4-methoxyphenyl Reference Electron-donating methoxy enhances solubility
3B3-031870 ( ) 2,4-difluorophenyl Fluorine substituents (electron-withdrawing) Increased lipophilicity; altered binding affinity
2-chlorophenyl Chlorine substituent (electron-withdrawing) Enhanced dipole interactions
2-phenylethyl Aliphatic chain instead of aryl group Higher lipophilicity; reduced solubility

Key Observations :

  • The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to halogenated or aliphatic analogs.
  • Electron-withdrawing groups (e.g., F, Cl) may enhance receptor binding through dipole interactions but reduce solubility .

Key Observations :

  • Antioxidant activity is strongly influenced by electron-donating groups (e.g., methoxy) and sulfonyl linkers .
  • Antimicrobial activity correlates with heterocyclic substitutions (e.g., pyridinyl) that facilitate hydrogen bonding .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Triazole Substituents Acetamide Substituent
Target Compound C₁₉H₂₀N₄O₂S 408.45* 4-methyl, 5-benzyl 4-methoxyphenyl
C₂₄H₂₂N₄O₂S 430.53 4-phenyl, 5-benzyl 4-methoxyphenyl
3B3-031870 C₂₄H₂₁F₂N₄O₂S 483.51* 4-methyl, 5-benzyl 2,4-difluorophenyl
C₂₂H₂₄N₄OS 408.52* 4-methyl, 5-benzyl 2-phenylethyl

*Calculated based on molecular formulas.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides followed by alkylation. A typical approach involves:

Formation of the 1,2,4-triazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions .

Sulfanyl group introduction via nucleophilic substitution or thiol-ene coupling.

Amidation of the acetamide moiety using 4-methoxyaniline, often mediated by coupling agents like EDCI or DCC .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, methoxyphenyl) and acetamide connectivity .
  • IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
  • X-ray crystallography : Resolve triazole ring conformation and intermolecular interactions (e.g., hydrogen bonding with the methoxyphenyl group) .
    • Data Interpretation : Compare experimental results with density functional theory (DFT)-calculated spectra for validation .

Q. What solvents and conditions are suitable for recrystallization to obtain high-purity crystals?

  • Solvents : Ethanol, methanol, or dimethylformamide (DMF) mixed with water for gradient crystallization .
  • Conditions : Slow evaporation at 4°C to enhance crystal lattice formation. Monitor crystal growth using polarized light microscopy .

Advanced Research Questions

Q. How can researchers optimize the yield of triazole ring formation during synthesis?

  • Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Screen catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Adjust stoichiometry of reactants (e.g., thiosemicarbazide:alkylating agent ratio) to minimize side products .
    • Analysis : Quantify yield via HPLC and compare with kinetic studies to identify rate-limiting steps .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Experimental Design :

Standardize assays: Use identical cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) .

Control variables: pH, solvent (DMSO concentration ≤0.1%), and incubation time .

Validate mechanisms: Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing benzyl with cycloheptyl) .

  • Data Reconciliation : Apply multivariate statistical analysis to isolate confounding factors .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model binding to triazole-targeted enzymes (e.g., lanosterol 14α-demethylase in fungi) .
  • MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptor count .

Q. How to design experiments for establishing structure-activity relationships (SAR) in derivatives?

  • Framework :

Synthesize analogs with systematic substitutions (e.g., varying benzyl to phenoxymethyl or halogenated aryl groups) .

Test bioactivity across multiple assays (e.g., anti-inflammatory, antioxidant) .

Corrogate data with electronic (Hammett constants) and steric (Taft parameters) effects .

  • Validation : Use crystallographic data to confirm structural hypotheses (e.g., steric hindrance from methyl groups) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautions :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers away from moisture and oxidizing agents .
  • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
    • Emergency Measures : For skin contact, wash with 10% ethanol-water solution; for ingestion, administer activated charcoal .

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